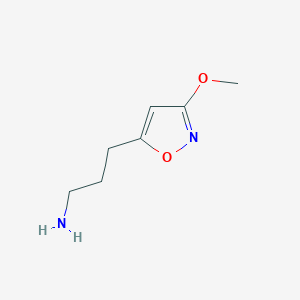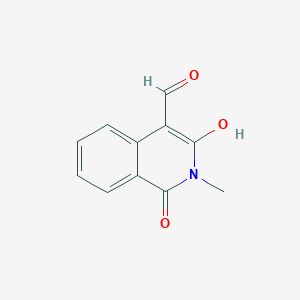
4-(Hydroxymethylidene)-2-methylisoquinoline-1,3(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a hydroxyl group, a methyl group, a keto group, and an aldehyde group attached to the isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole cyclization can be employed, where the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst leads to the formation of the isoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a carboxylic acid, while reduction of the keto group may produce a secondary alcohol.
科学的研究の応用
3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde
- 3-Hydroxy-2-ethyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde
- 3-Hydroxy-2-methyl-1-oxo-1,2-dihydroquinoline-4-carbaldehyde
Uniqueness
3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
61378-75-4 |
|---|---|
分子式 |
C11H9NO3 |
分子量 |
203.19 g/mol |
IUPAC名 |
3-hydroxy-2-methyl-1-oxoisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-12-10(14)8-5-3-2-4-7(8)9(6-13)11(12)15/h2-6,15H,1H3 |
InChIキー |
LZBKAXNKIQPIDA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C2=CC=CC=C2C1=O)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



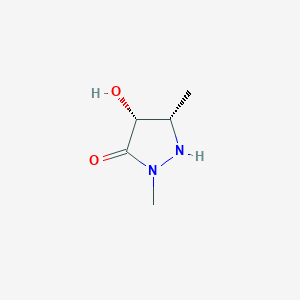

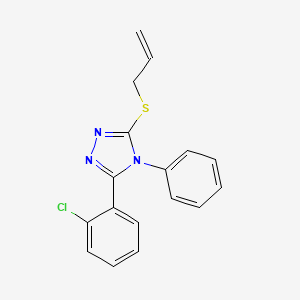
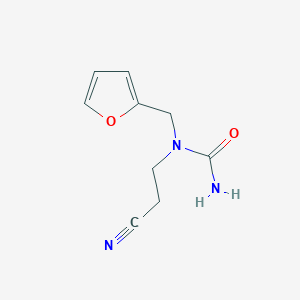
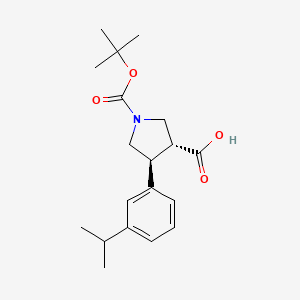
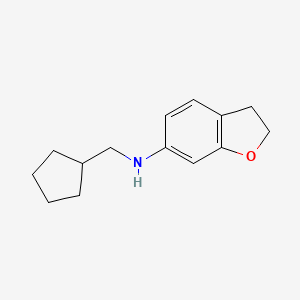
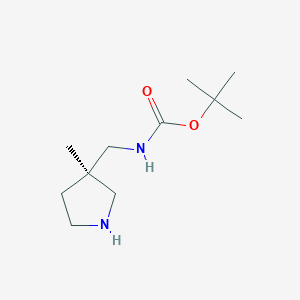
![(5E)-5-{[2-Ethoxy-4-(piperidin-1-yl)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12890767.png)
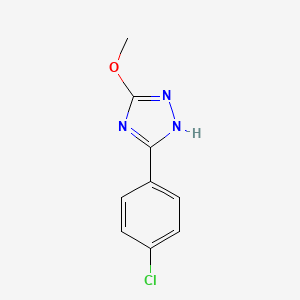

![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)
